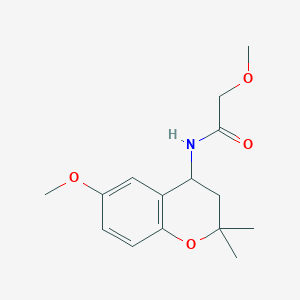
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide, also known as MDCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MDCA belongs to the class of coumarin derivatives that have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In inflammation, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide inhibits the activation of NF-κB and MAPK pathways, and reduces the production of inflammatory cytokines. In neurodegenerative diseases, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide inhibits cell proliferation, induces apoptosis, and reduces migration and invasion. In inflammation, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces the production of inflammatory cytokines, inhibits the activation of inflammatory pathways, and reduces tissue damage. In neurodegenerative diseases, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide reduces oxidative stress and inflammation, improves cognitive function, and protects against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its solubility in water is limited, which may affect its bioavailability in vivo. Moreover, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide research. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, its pharmacokinetic and pharmacodynamic properties need to be studied in vivo to determine its bioavailability and efficacy. Third, its potential therapeutic applications need to be explored in different disease models, including cancer, inflammation, and neurodegenerative diseases. Finally, its safety and toxicity need to be evaluated in preclinical and clinical studies before it can be considered for clinical use.
Synthesemethoden
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide can be synthesized by a simple one-pot reaction between 6-methoxy-2,2-dimethylchroman-4-one and N-(2-bromoacetyl)-2-methoxyaniline in the presence of potassium carbonate. The reaction yields 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide as a white crystalline solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has shown promising results in inhibiting the growth of tumor cells, inducing apoptosis, and reducing the migration and invasion of cancer cells. In inflammation research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has demonstrated anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of inflammatory pathways. In neurodegenerative disease research, 2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and improving cognitive function.
Eigenschaften
IUPAC Name |
2-methoxy-N-(6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2)8-12(16-14(17)9-18-3)11-7-10(19-4)5-6-13(11)20-15/h5-7,12H,8-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQPXDZFBSJIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)OC)NC(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)
![ethyl 4-[(2-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5316755.png)
![7-(3-chloro-4-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5316758.png)

![ethyl 5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316768.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)
![7-hydroxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5316785.png)
![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![2-(4-fluorophenoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5316795.png)
![N-{3-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5316806.png)
![(3aR*,5R*,6S*,7aS*)-2-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5316817.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5316819.png)